![molecular formula C11H13N3 B2398087 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile CAS No. 1020251-93-7](/img/structure/B2398087.png)
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile (EPMPDN) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is an alkyne-based nitrile, meaning it contains a triple bond between two carbon atoms as well as a nitrile group. It has been shown to exhibit a variety of unique properties, making it of interest to researchers in various disciplines. In We will further discuss the advantages and limitations of using EPMPDN for lab experiments, and will list potential future directions for research.
Scientific Research Applications
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. In addition, 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile is not yet fully understood. However, it is believed to involve the formation of an intermediate nitrile, which can then react with other molecules. This reaction is thought to be catalyzed by palladium, which is a common catalyst used in organic chemistry. The nitrile intermediate can then react with other molecules to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in a wide variety of reactions. However, there are also some limitations to using 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile in laboratory experiments. It is a relatively reactive compound, which can lead to unwanted side reactions. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of potential future directions for research on 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile. These include further exploration of its mechanisms of action, its biochemical and physiological effects, and its potential applications in various fields. In addition, further research could be conducted on its use as an inhibitor of enzymes, such as cytochrome P450. Furthermore, research could be conducted on its potential use as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. Finally, research could be conducted on its potential use as a starting material for the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.
Synthesis Methods
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile can be synthesized through a variety of methods, including a Heck reaction, a Ullmann reaction, a Sonogashira reaction, and a Suzuki reaction. A Heck reaction involves the use of palladium as a catalyst, and involves the reaction of an alkyne with an aryl halide. A Ullmann reaction is a type of cross-coupling reaction that involves the reaction of an aryl halide with an alkyne. A Sonogashira reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl or vinyl halide, while a Suzuki reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl bromide.
properties
IUPAC Name |
2-[(3-ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-4-11(5-2,6-3)14-9-10(7-12)8-13/h1,9,14H,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYZTHAIDBGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

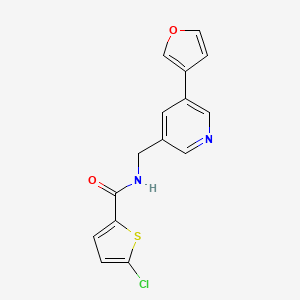


![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
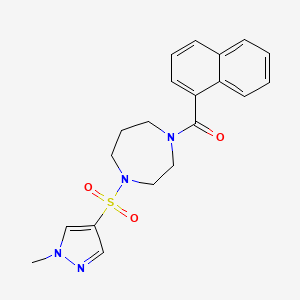

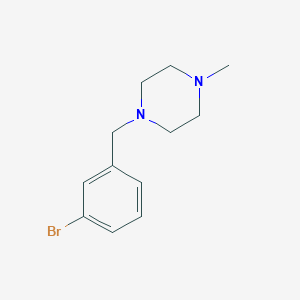
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)

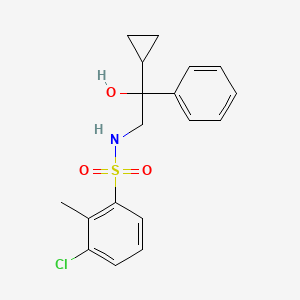
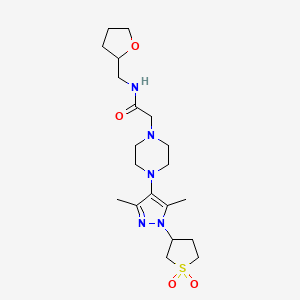
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)
